N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide
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Overview
Description
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Benzylation: The benzylamino group can be introduced by reacting the pyrimidine derivative with benzyl halides under basic conditions.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formylation: The formamide group can be introduced through formylation reactions using formic acid or formylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the role of pyrimidine derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit key enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
- N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
Uniqueness
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group and the benzylamino group enhances its potential as a therapeutic agent by providing additional sites for interaction with molecular targets.
Properties
Molecular Formula |
C13H13ClN6O3 |
---|---|
Molecular Weight |
336.73 g/mol |
IUPAC Name |
N-[2-amino-4-chloro-6-[(3-methyl-4-nitrophenyl)methylamino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C13H13ClN6O3/c1-7-4-8(2-3-9(7)20(22)23)5-16-12-10(17-6-21)11(14)18-13(15)19-12/h2-4,6H,5H2,1H3,(H,17,21)(H3,15,16,18,19) |
InChI Key |
OQQXIWIOUZSPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=C(C(=NC(=N2)N)Cl)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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